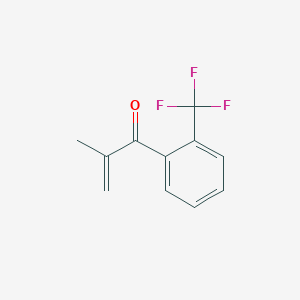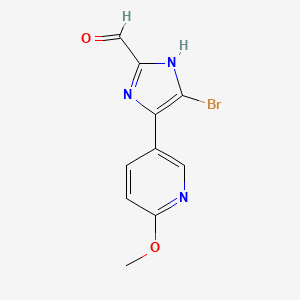
5-Bromo-4-(6-methoxy-3-pyridyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022769 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022769 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD33022769.
Industrial Production Methods
In an industrial setting, the production of MFCD33022769 is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33022769 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD33022769 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of MFCD33022769 depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties compared to the parent compound.
Aplicaciones Científicas De Investigación
MFCD33022769 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Researchers explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: MFCD33022769 is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of MFCD33022769 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrN3O2 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
5-bromo-4-(6-methoxypyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-8-3-2-6(4-12-8)9-10(11)14-7(5-15)13-9/h2-5H,1H3,(H,13,14) |
Clave InChI |
CQXMCFSHZDRVLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
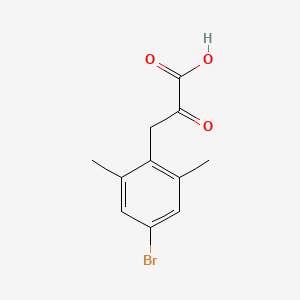
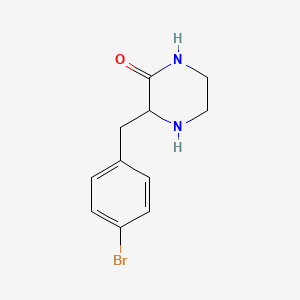
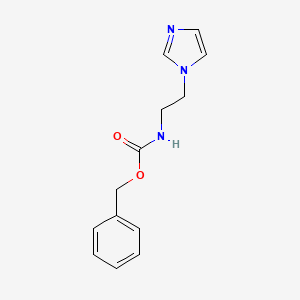
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)

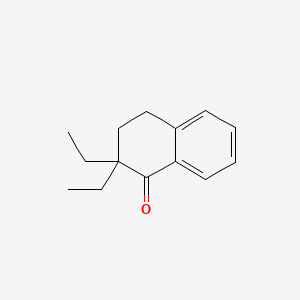
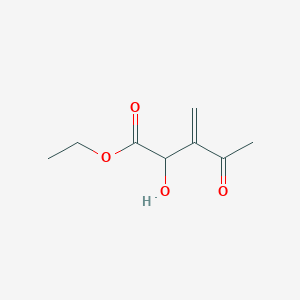
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)

